Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl-
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Overview
Description
Preparation Methods
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- involves several steps. One common method includes the reaction of ethanesulfonamide with 2-chloroethyl isocyanate, followed by nitrosation using sodium nitrite in acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in different derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include sodium nitrite, hydrogen gas, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- involves its ability to act as an alkylating agent. The nitroso and chloroethyl groups can form reactive intermediates that alkylate DNA and other biological macromolecules, leading to cytotoxic effects . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- can be compared with other similar compounds, such as:
Carmustine (BCNU): Another alkylating agent used in cancer treatment.
Lomustine (CCNU): Similar in structure and function, used in chemotherapy.
Semustine (MeCCNU): Another nitrosourea compound with anticancer properties.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties, which can influence their efficacy and toxicity profiles.
Properties
CAS No. |
91893-37-7 |
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Molecular Formula |
C6H13ClN4O4S |
Molecular Weight |
272.71 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-(methylsulfamoyl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C6H13ClN4O4S/c1-8-16(14,15)5-3-9-6(12)11(10-13)4-2-7/h8H,2-5H2,1H3,(H,9,12) |
InChI Key |
SATDQZURIZSSKI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCNC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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